3,5-Dichloro-2-ethoxybenzoic acid
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Overview
Description
3,5-Dichloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxybenzoic acid typically involves the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction proceeds as follows:
Hydrolysis: 3,5-Dichlorobenzonitrile is treated with an aqueous solution of sodium hydroxide, resulting in the formation of 3,5-dichlorobenzoic acid.
Esterification: The 3,5-dichlorobenzoic acid is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethoxy group can be hydrolyzed back to the carboxylic acid, or further esterified with different alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: Sulfuric acid for esterification and sodium hydroxide for hydrolysis.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Different Esters: Formed by reacting with various alcohols.
Scientific Research Applications
3,5-Dichloro-2-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can disrupt cellular processes by interfering with nucleic acid metabolism and transport systems . This disruption can result in growth inhibition and cell death in microorganisms, making it a potential antimicrobial agent.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Shares the dichloro substitution but lacks the ethoxy group.
3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Another chlorinated benzoic acid derivative with herbicidal properties.
Properties
Molecular Formula |
C9H8Cl2O3 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3,5-dichloro-2-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
XDMGXMVYJZZZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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